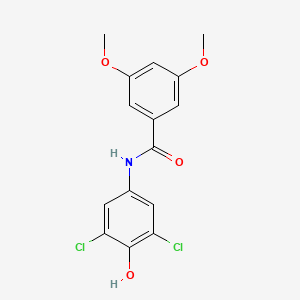
2-(5-bromo-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
説明
2-(5-bromo-2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, commonly known as BEO, is a synthetic compound with a benzoxazinone structure. It is a potent inhibitor of several enzymes, including the tyrosine kinase and topoisomerase enzymes, making it a promising candidate for cancer therapy. In
作用機序
BEO exerts its anticancer effects by inhibiting several enzymes, including tyrosine kinase and topoisomerase enzymes. Tyrosine kinases are involved in the regulation of cell growth and differentiation, and their overexpression is commonly observed in cancer cells. BEO inhibits the activity of tyrosine kinases, leading to the inhibition of cell proliferation and induction of apoptosis. Topoisomerases are enzymes involved in DNA replication and transcription. BEO inhibits the activity of topoisomerases, leading to the accumulation of DNA damage and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BEO has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. BEO has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In addition, BEO has been found to induce the expression of several tumor suppressor genes, including p53 and p21, leading to the inhibition of cell proliferation and induction of apoptosis.
実験室実験の利点と制限
BEO has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it a useful tool for studying the role of these enzymes in cancer and other diseases. BEO is also relatively easy to synthesize, making it readily available for research purposes. However, BEO has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. In addition, BEO has not yet been extensively studied in animal models, making it unclear whether it will be effective in vivo.
将来の方向性
There are several future directions for research on BEO. One direction is to further explore its potential as an anticancer agent. This could involve studying its efficacy in animal models and clinical trials. Another direction is to study its effects on other diseases, such as inflammation and neurodegenerative diseases. Finally, future research could focus on developing more potent and selective inhibitors of tyrosine kinase and topoisomerase enzymes, based on the structure of BEO.
科学的研究の応用
BEO has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BEO has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-14-8-7-10(17)9-12(14)15-18-13-6-4-3-5-11(13)16(19)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGEAKVJUEDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]morpholine hydrochloride](/img/structure/B4410447.png)

![1-{3-[(4-methylphenyl)thio]propyl}-1H-imidazole hydrochloride](/img/structure/B4410464.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)
![1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)

![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)

![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)